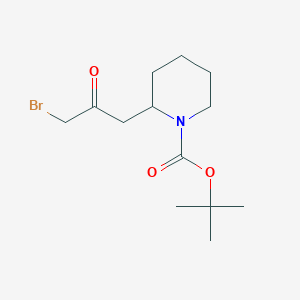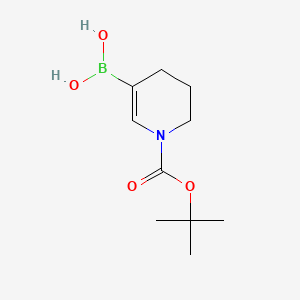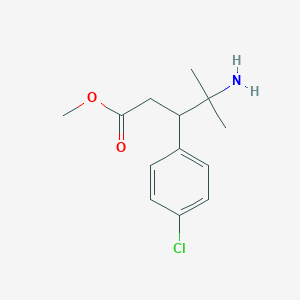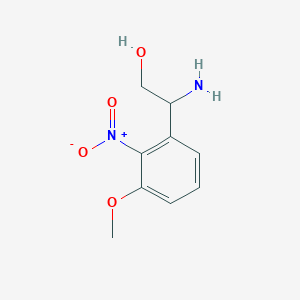
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.22 g/mol It is a piperidine derivative that features a tert-butyl ester group and a brominated oxopropyl side chain
Preparation Methods
The synthesis of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with brominated oxopropyl compounds under specific conditions. One common synthetic route includes the reaction of tert-butyl piperidine-1-carboxylate with 3-bromo-2-oxopropyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the oxopropyl side chain can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the oxopropyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated oxopropyl side chain can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that affect their function . The tert-butyl ester group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: This compound has a similar structure but with the brominated oxopropyl group at a different position on the piperidine ring.
Tert-butyl 3-iodoazetidine-1-carboxylate: This compound features an azetidine ring instead of a piperidine ring and an iodine atom instead of a bromine atom.
Tert-butyl 3-oxopiperidine-1-carboxylate: This compound lacks the brominated oxopropyl side chain and has a simpler structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a brominated oxopropyl group and a tert-butyl ester group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H22BrNO3 |
|---|---|
Molecular Weight |
320.22 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3 |
InChI Key |
ZIJCVCKVXHYUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)







![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)




